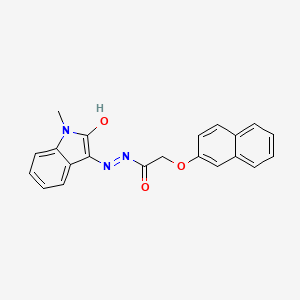
N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
Overview
Description
N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a useful research compound. Its molecular formula is C21H17N3O3 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2-(2-naphthyloxy)acetohydrazide is 359.12699141 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N'-(1-Methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C21H17N3O3
- Molecular Weight : 359.38 g/mol
- CAS Number : 329917-72-8
This compound features an indoline moiety, which is known for its diverse biological activities, including anticancer properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of 2-oxoindoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. In particular:
- Cytotoxicity Testing : The compound has shown notable cytotoxicity against human cancer cell lines such as colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) .
- Mechanism of Action : Investigations into the mechanism revealed that these compounds can induce apoptosis in cancer cells, potentially by activating procaspase pathways .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains, demonstrating broad-spectrum antimicrobial effects .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Relative Toxicity |
|---|---|---|
| SW620 | 5.0 | Moderate |
| PC-3 | 4.0 | High |
| NCI-H23 | 3.5 | High |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 20 |
Case Studies
- Case Study on Anticancer Efficacy : A study conducted by researchers evaluated the efficacy of this compound in vitro against various cancer cell lines. The results indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of similar derivatives, revealing that they were effective against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3/c1-24-18-9-5-4-8-17(18)20(21(24)26)23-22-19(25)13-27-16-11-10-14-6-2-3-7-15(14)12-16/h2-12,26H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNYGEKJKIGDPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















